3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that features both piperidine and pyrrolidine rings attached to a pyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be formed through cyclization.
Coupling with Pyridine: The final step involves coupling the piperidine and pyrrolidine rings to the pyridine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings.
Reduction: Reduction reactions could target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced derivatives, as well as substituted pyridine compounds.
Scientific Research Applications
3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine may have applications in:
Medicinal Chemistry: Potential as a drug candidate due to its complex structure.
Biological Studies: Used as a probe to study receptor interactions.
Industrial Chemistry: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine
- 3-(1-Ethylpiperidin-2-yl)-2-(morpholin-1-yl)pyridine
Uniqueness
The unique combination of the ethyl group on the piperidine ring and the pyrrolidine ring attached to the pyridine core may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C16H25N3 |
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Molecular Weight |
259.39 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-2-18-11-4-3-9-15(18)14-8-7-10-17-16(14)19-12-5-6-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |
InChI Key |
OJNFZTVRYPEEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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